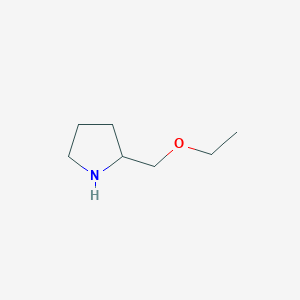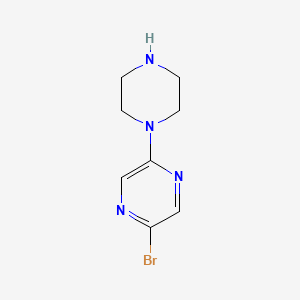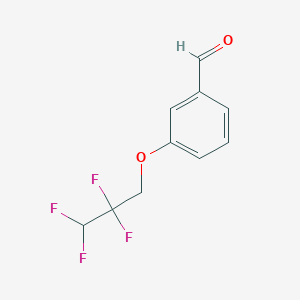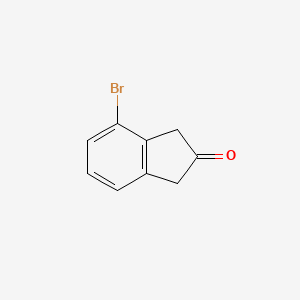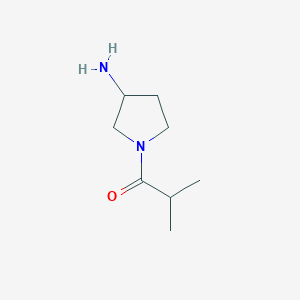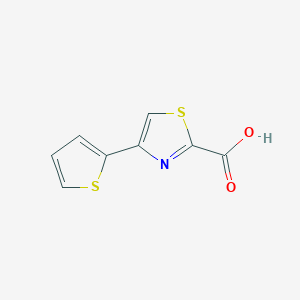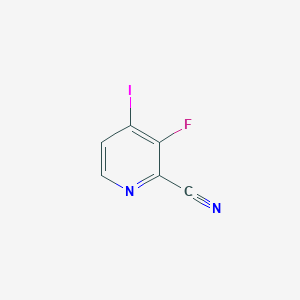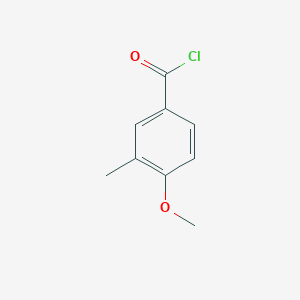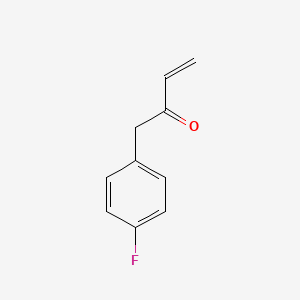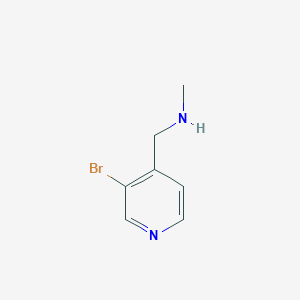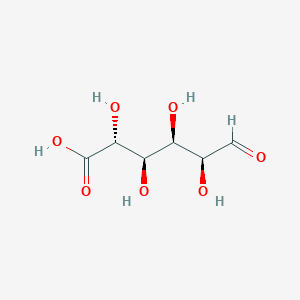![molecular formula C15H11F3O2 B1343247 3-甲基-4-[2-(三氟甲基)苯基]苯甲酸 CAS No. 473264-01-6](/img/structure/B1343247.png)
3-甲基-4-[2-(三氟甲基)苯基]苯甲酸
描述
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌活性
该化合物已被用于合成水杨酰胺酯,这些酯体外被测定为针对八种真菌菌株的潜在抗真菌剂 . 这些衍生物的抗真菌活性并不一致,霉菌比酵母菌对真菌的敏感性更高 .
药物化学
三氟甲基,是该化合物结构的一部分,存在于许多 FDA 批准的药物中 . 该基团已知表现出多种药理活性,使其成为药物设计的宝贵组成部分 .
1,3,4-恶二唑衍生物的合成
2-(三氟甲基)苯甲酸,一种相关化合物,已被用于合成 1,3,4-恶二唑衍生物 . 这些衍生物在包括药物化学在内的各个领域具有潜在的应用 .
配体结合的调查
2-(三氟甲基)苯甲酸也被用来研究 2-吡啶酮和氨基酸衍生物作为配体与伴侣蛋白 PapD 和 FimC 的结合 . 这项研究可能对理解蛋白质-蛋白质相互作用和设计新药具有重要意义 .
水杨酰胺 4-(三氟甲基)苯甲酸酯的合成
4-(三氟甲基)苯甲酸,另一种相关化合物,已被用于合成水杨酰胺 4-(三氟甲基)苯甲酸酯 . 这些化合物在药物化学中具有潜在的应用 .
氟代芳香族羧酸的超痕量分析
4-(三氟甲基)苯甲酸在使用 GC/MS 方法进行氟代芳香族羧酸超痕量分析期间用作内标 . 此应用在环境分析和监测中很重要 .
生化分析
Biochemical Properties
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability . For instance, it has been observed to interact with carbon-centered radical intermediates, which are essential in many biochemical processes . The nature of these interactions often involves the stabilization of radical intermediates, thereby facilitating various biochemical reactions.
Cellular Effects
The effects of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can modulate the activity of certain signaling proteins, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the overall cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular function .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMKYADNPXZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620589 | |
| Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-01-6 | |
| Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

